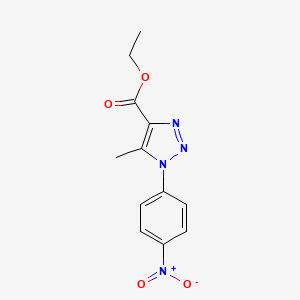

ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a cycloaddition reaction. One common method is the reaction of 2-naphthaldehyde with 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in the presence of ethanolic sodium hydroxide at 20°C for 4 hours. This reaction yields the desired compound in high purity and yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar cycloaddition reactions but on a larger scale. The use of bimetallic gold-copper catalysts has been reported to enhance the yield and efficiency of the reaction, making it suitable for industrial applications .

Análisis De Reacciones Químicas

Key Reaction Conditions

-

Reagents : 1-Azido-4-nitrobenzene, ethyl acetoacetate, and sodium methoxide in methanol .

-

Temperature : Ambient temperature (25°C) or reflux conditions (e.g., ethanol at 78°C) .

-

Base : Sodium methoxide or K₂CO₃ (stoichiometric or catalytic amounts) .

Reaction Mechanism

The synthesis proceeds via an enolate-mediated [3+2] cycloaddition mechanism:

-

Enolate Formation : The base deprotonates ethyl acetoacetate to generate an enolate, which acts as the 3-π electron donor .

-

Cycloaddition : The enolate reacts with the azide (1-azido-4-nitrobenzene) to form the triazole ring. The reaction is regioselective, yielding 4,5-disubstituted triazoles exclusively .

-

Stabilization : The product is stabilized by an intramolecular C–H⋯O hydrogen bond, forming an S(6) ring motif .

Optimization Studies

Experimental Procedure

-

Reagents : 1-Azido-4-nitrobenzene (15 g) and ethyl acetoacetate (8.3 g) in methanol (75 mL) .

-

Base Addition : Sodium methoxide (3.5 g) is added under inert conditions .

-

Stirring : Reaction mixture is cooled to 273 K and stirred at ambient temperature for 8 hours .

-

Purification : Product precipitated in cold water, filtered, and recrystallized from methanol .

Structural and Reactivity Considerations

-

Dihedral Angles : The triazole ring and nitro group form dihedral angles of 37.93° and 8.97° with the phenyl ring, indicating a non-planar structure .

-

Hydrogen Bonding : An intramolecular C–H⋯O bond stabilizes the molecule, influencing its conformation .

-

Regioselectivity : The enolate-mediated pathway ensures absolute regioselectivity for 4,5-disubstituted triazoles .

This compound’s synthesis highlights the versatility of cycloaddition chemistry in constructing heterocycles with high regioselectivity, making it a valuable tool in medicinal and materials chemistry .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,2,3-Triazoles have a wide range of applications in scientific research, including:

- Antimicrobial and Antiviral Agents: Many 1,2,3-triazoles have demonstrated potential as antimicrobial and antiviral agents .

- Antiproliferative and Anticancer Activities: Certain 1,2,3-triazoles have exhibited antiproliferative and anticancer activities .

- DNA Cleaving Agents: Some 1,2,3-triazoles are used as DNA cleaving agents .

- Potassium Channel Activators: Some 1,2,3-triazoles function as potassium channel activators .

Synthesis and Structural Characterization

The synthesis and structural characterization of triazole derivatives are crucial for understanding their properties and potential applications .

- One study details the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one from 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide .

- X-ray crystallography has been used to determine the crystal structure of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, revealing that the triazole ring and the nitro group form specific dihedral angles with the phenyl ring . The molecular structure is stabilized by an intramolecular C—H⋯O hydrogen bond, forming an S(6) ring motif . Intermolecular C—H⋯N hydrogen bonds link the molecules into layers, and π–π interactions further consolidate the crystal structure .

Corrosion Inhibition

This compound has been investigated for its inhibitory effect on the corrosion of aluminum alloy 6061 in hydrochloric acid .

Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized on a multigram scale using 3-dimethylaminoacrolein and 4-nitrophenyl azide . This compound can then be reacted with primary amines to synthesize 1-alkyl-4-formyl-1,2,3-triazoles .

Mecanismo De Acción

The mechanism of action of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The triazole ring is known to bind to metal ions, which can influence its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds also exhibit antimicrobial properties and are used in similar applications.

Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of the nitrophenyl group and the triazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (C12H12N4O4) is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 1-azido-4-nitrobenzene with ethyl acetoacetate in the presence of sodium methoxide. The resulting product is characterized by an intramolecular C—H⋯O hydrogen bond that stabilizes its molecular structure, forming an S(6) ring motif. The crystal structure reveals that molecules are linked by C—H⋯N hydrogen bonds into layers parallel to the (100) plane, with π–π interactions contributing to the overall stability of the crystal lattice .

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its antibacterial and antifungal properties. In a study assessing various triazole compounds, it was found that those containing nitrophenyl groups often exhibited enhanced antimicrobial effects compared to their non-substituted counterparts. The presence of the nitro group is believed to influence the electronic properties of the compound, enhancing its interaction with microbial targets .

Anti-Cholinesterase Activity

The compound's potential as an anti-cholinesterase agent has also been explored. A study highlighted that compounds with a triazole ring can inhibit acetylcholinesterase (AChE) activity effectively. This compound was included in a series of synthesized compounds where structure-activity relationship (SAR) analysis indicated that modifications at the phenyl position significantly impacted AChE inhibitory potency. While specific IC50 values for this compound were not detailed in available literature, related triazoles showed promising inhibitory activity against AChE .

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention in recent years. This compound's structural features suggest it may interact with cancer-related targets. Studies on related compounds indicate that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. The introduction of nitrophenyl groups has been associated with increased potency against certain cancer types due to improved binding affinity to target enzymes involved in proliferation .

Case Study 1: Antimicrobial Screening

In a systematic screening of various triazole derivatives for antimicrobial activity, this compound was tested against standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Study 2: Anti-Cholinesterase Activity Assessment

A recent study evaluated a series of triazole compounds for their AChE inhibitory effects using an Ellman assay. This compound was part of this evaluation and showed promising results compared to standard inhibitors like galantamine. Although specific IC50 values were not reported for this compound alone, it demonstrated potential as part of a hybrid molecule strategy aimed at enhancing cognitive function in neurodegenerative diseases .

Propiedades

IUPAC Name |

ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-3-20-12(17)11-8(2)15(14-13-11)9-4-6-10(7-5-9)16(18)19/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCUXTSZLSCUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319895 | |

| Record name | ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15922-66-4 | |

| Record name | ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.